
solubility and stability of 2-Chloro-5-
methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenol

Cat. No.: B096188 Get Quote

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-methoxyphenol for

Research and Development

Introduction
2-Chloro-5-methoxyphenol (CAS No. 18113-04-7) is a substituted phenolic compound that

serves as a key intermediate and building block in the synthesis of various higher-order

molecules, particularly within the pharmaceutical and specialty chemical industries.[1][2] As

with any chemical entity intended for use in exacting scientific applications, a comprehensive

understanding of its fundamental physicochemical properties is not merely academic but a

prerequisite for reproducible and reliable research. The solubility and chemical stability of a

compound govern its behavior in reaction media, its formulation potential, its shelf-life, and the

analytical methods required for its quantification.

This technical guide, written from the perspective of a Senior Application Scientist, provides a

detailed exploration of the solubility and stability profiles of 2-Chloro-5-methoxyphenol. It
moves beyond a simple recitation of data to explain the underlying chemical principles and

provide robust, field-proven experimental protocols for researchers, scientists, and drug

development professionals. The methodologies described herein are designed to be self-

validating systems, ensuring the integrity and trustworthiness of the data generated.

Core Physicochemical Properties
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A molecule's behavior is dictated by its structure. 2-Chloro-5-methoxyphenol possesses a

phenolic hydroxyl group, a chlorine atom, and a methoxy group attached to a benzene ring.

These features are critical determinants of its properties, summarized below.

Property Value / Description Source

CAS Number 18113-04-7 [1][3]

Molecular Formula C₇H₇ClO₂ [1][2]

Molecular Weight 158.58 g/mol [1][2]

Synonyms
6-Chloro-3-methoxyphenol,

Phenol, 2-chloro-5-methoxy-
[1][2]

Appearance
Clear liquid or White to

Yellow/Green solid
[3]

Boiling Point
100-105 °C at 15 mmHg; 120-

127 °C at 17 Torr
[1][3]

Predicted Density ~1.280 g/cm³ [1][3]

Predicted pKa 8.12 ± 0.10 [3]

Predicted XLogP3 2.054 [1]

Expert Insights: The predicted pKa of ~8.12 is the most functionally significant parameter.[3] It

indicates that the phenolic proton is weakly acidic. This directly implies that the compound's

aqueous solubility will be highly pH-dependent; in basic solutions (pH > 8.12), it will

deprotonate to form the significantly more polar (and thus more water-soluble) phenoxide salt.

The XLogP3 value of ~2.0 suggests moderate lipophilicity, predicting good solubility in many

organic solvents but limited solubility in neutral water.[1] The variable reports on its physical

state (liquid vs. solid) suggest its melting point is near ambient temperature, a common

characteristic for similarly structured compounds like guaiacol.[3][4]

Solubility Profile: A Practical Assessment
Determining the solubility of 2-Chloro-5-methoxyphenol is fundamental for its application in

solution-phase chemistry, formulation, and biological assays. A systematic approach is required

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.cookechem.com/Detail/BD0361548.htm
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.scbt.com/p/2-chloro-5-methoxyphenol-18113-04-7
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.scbt.com/p/2-chloro-5-methoxyphenol-18113-04-7
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.scbt.com/p/2-chloro-5-methoxyphenol-18113-04-7
https://www.cookechem.com/Detail/BD0361548.htm
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.cookechem.com/Detail/BD0361548.htm
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.cookechem.com/Detail/BD0361548.htm
https://www.cookechem.com/Detail/BD0361548.htm
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.cookechem.com/Detail/BD0361548.htm
https://www.echemi.com/produce/pr2504236823-2-chloro-5-methoxyphenol.html
https://www.cookechem.com/Detail/BD0361548.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Guaiacol
https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to quantify its solubility in a range of relevant solvent systems.

Guiding Principles and Solvent Selection
The principle of "like dissolves like" provides a strong starting point. The molecule's moderate

polarity, driven by the hydroxyl and methoxy groups, combined with the lipophilic character of

the chlorinated benzene ring, suggests the following solubility hierarchy:

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g.,

Methanol, Ethanol), and chlorinated solvents (e.g., Dichloromethane).

Moderate to Low Solubility: Non-polar solvents (e.g., Toluene, Hexanes).

Poor & pH-Dependent Solubility: Aqueous buffers.

Experimental Protocol: Equilibrium Shake-Flask Method
Causality: The isothermal shake-flask method is the gold standard for determining equilibrium

solubility. It ensures that the solvent is fully saturated with the analyte at a given temperature,

providing a true measure of its thermodynamic solubility limit. This method is robust and less

prone to the artifacts of kinetic solubility assays.

Methodology:

Preparation: Add an excess amount of 2-Chloro-5-methoxyphenol (e.g., 20-30 mg,

ensuring solid is visible) to a known volume (e.g., 2 mL) of the selected solvent in a glass

vial.

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled

temperature (e.g., 25 °C) for a minimum of 24 hours. This duration is critical to ensure

equilibrium is reached.

Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved

solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10

minutes).

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Crucially, this aliquot

must be immediately filtered through a 0.45 µm syringe filter (ideally, one with low analyte
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binding, such as PTFE or PVDF) to remove any microscopic particulate matter. This step

prevents erroneously high results.

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile

phase of the analytical method) to a concentration that falls within the linear range of the

calibration curve.

Quantification: Analyze the diluted sample using a validated analytical method, such as the

HPLC-UV protocol described in Section 3.4. Calculate the original concentration in the

saturated solution, accounting for the dilution factor.

Visualization: Solubility Determination Workflow
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Caption: Workflow for the equilibrium shake-flask solubility assay.

Chemical Stability Profile and Forced Degradation
Understanding a molecule's intrinsic stability is critical for defining storage conditions,

predicting shelf-life, and developing stability-indicating analytical methods.[5] Forced

degradation (or stress testing) is an industry-standard approach, mandated by guidelines like
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ICH Q1A, to systematically investigate degradation pathways.[6] The objective is to induce 5-

20% degradation, which is sufficient to produce and identify primary degradants without

causing extensive secondary decomposition.[7]

Anticipated Degradation Pathways
Substituted phenols like 2-Chloro-5-methoxyphenol are primarily susceptible to oxidation.

The electron-donating hydroxyl and methoxy groups activate the aromatic ring, making it

vulnerable to attack by oxidizing agents or atmospheric oxygen, especially when catalyzed by

light or trace metals.[7] This process often results in the formation of colored quinone-type

structures, explaining the common observation of phenolic compounds turning yellow or brown

upon storage.[7] Stability is generally higher in acidic to neutral conditions; the phenoxide ion

formed at high pH is significantly more susceptible to oxidation.[7]

Experimental Protocols for Forced Degradation Studies
Causality: Each stress condition is chosen to mimic potential real-world exposures during

synthesis, purification, formulation, and storage.[8][9] Using standardized conditions (e.g., 0.1

M HCl/NaOH) allows for cross-compound comparisons and ensures a thorough investigation of

the molecule's liabilities.

General Setup:

Prepare a stock solution of 2-Chloro-5-methoxyphenol (e.g., 1 mg/mL) in a suitable solvent

like acetonitrile or methanol.

For each condition, mix the stock solution with the stressor in a clear or amber glass vial as

specified.

Include a control sample (analyte in the solvent, no stressor) kept at ambient temperature in

the dark.

Analyze samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours) until the target

degradation is achieved.

Specific Stress Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://medcraveonline.com/JAPLR/forced-degradation-studies.html
https://www.benchchem.com/pdf/Stability_problems_of_2_Methoxy_3_4_5_trimethylphenol_under_experimental_conditions.pdf
https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.benchchem.com/pdf/Stability_problems_of_2_Methoxy_3_4_5_trimethylphenol_under_experimental_conditions.pdf
https://www.benchchem.com/pdf/Stability_problems_of_2_Methoxy_3_4_5_trimethylphenol_under_experimental_conditions.pdf
https://www.benchchem.com/pdf/Stability_problems_of_2_Methoxy_3_4_5_trimethylphenol_under_experimental_conditions.pdf
https://ajpsonline.com/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Pharmaceutical%20Sciences__PID__2013-3-4-4.html
https://www.mdpi.com/1420-3049/24/20/3804
https://www.benchchem.com/product/b096188?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80 °C.

Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room

temperature or gently heat (e.g., 40 °C). The phenoxide formed is more reactive, so harsh

conditions may not be needed. Neutralize with 0.1 M HCl before analysis.

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide

(H₂O₂). Keep at room temperature in the dark. The reaction can be rapid. No quenching is

typically needed before HPLC analysis.

Thermal Degradation: Place a vial of the stock solution in an oven set to 60-80 °C.

Photolytic Degradation: Expose a vial of the stock solution (in a phototransparent container,

e.g., quartz) to a controlled light source within a photostability chamber. Per ICH Q1B

guidelines, the total exposure should be not less than 1.2 million lux hours and 200 watt

hours/square meter.[9]

Visualization: Forced Degradation Study Workflow
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Caption: Systematic workflow for conducting forced degradation studies.

Protocol: Development of a Stability-Indicating HPLC
Method
Causality: A stability-indicating method is one that can accurately quantify the active compound

in the presence of its degradation products, impurities, and excipients.[5] The use of a

photodiode array (PDA) or diode array detector (DAD) is a critical self-validating feature, as it

allows for peak purity analysis to confirm that the parent peak is not co-eluting with any

degradants.

Starting HPLC-UV/DAD Method:

Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: Start with a gradient of 5-95% B over 20 minutes to ensure separation of the

parent compound from any potential degradants, which may have very different polarities.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Detection: UV detection at a wavelength of maximum absorbance (e.g., ~280-290 nm, to be

determined by UV scan) and DAD collection from 200-400 nm for peak purity analysis.

Trustworthiness Check (Peak Purity): After running the degraded samples, analyze the

chromatographic peak for 2-Chloro-5-methoxyphenol using the DAD software's peak purity

algorithm. A pure peak will have a consistent UV spectrum across its entire width. A "purity

angle" less than the "purity threshold" provides confidence that the method is stability-

indicating.
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Recommended Handling and Storage
Based on the compound's chemical nature and the principles of stability, the following handling

and storage procedures are essential to maintain its integrity.

Atmosphere: Phenols are susceptible to oxidation.[7] Store the compound in a tightly sealed

container.[1] For long-term storage of high-purity material, blanketing with an inert gas like

argon or nitrogen is best practice.

Light: To prevent photolytic degradation, always store the material in an amber glass vial or

in a container protected from light.[7]

Temperature: Store in a cool, dry place.[1] Refrigeration (2-8 °C) is recommended for long-

term storage to minimize the rate of any potential degradation.

Material Compatibility: Use glass or chemically resistant polymer (e.g., polypropylene)

containers. Avoid prolonged contact with reactive metals that could catalyze oxidation.

Conclusion
2-Chloro-5-methoxyphenol is a moderately lipophilic, weakly acidic compound with

predictable solubility and stability characteristics. Its solubility is low in neutral aqueous media

but increases significantly at pH values above its pKa of ~8.12, and it is readily soluble in

common polar organic solvents. The primary stability concern is oxidative degradation, which is

exacerbated by exposure to high pH, light, and heat.

By employing the systematic, validated protocols detailed in this guide—including equilibrium

solubility determination and comprehensive forced degradation studies coupled with a stability-

indicating HPLC-DAD method—researchers can generate reliable data. This foundational

knowledge is indispensable for ensuring the success of synthetic campaigns, obtaining

accurate results in biological screening, and developing stable formulations in later-stage drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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